molecular formula C8H16O B1236349 (Z)-2-Octen-1-ol CAS No. 26001-58-1

(Z)-2-Octen-1-ol

Cat. No.: B1236349
CAS No.: 26001-58-1
M. Wt: 128.21 g/mol
InChI Key: AYQPVPFZWIQERS-SREVYHEPSA-N
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Description

, also known as (2E)-2-octen-1-ol or (e)-oct-2-enol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as saliva and urine. Within the cell, is primarily located in the cytoplasm. is a citrus, green, and plastic tasting compound that can be found in fruits and mushrooms. This makes a potential biomarker for the consumption of these food products.
(Z)-oct-2-en-1-ol is an alkenyl alcohol, a primary allylic alcohol and a medium-chain primary fatty alcohol.

Scientific Research Applications

  • Mosquito Attraction Studies :

    • (Z)-2-Octen-1-ol has been evaluated for its effectiveness in attracting mosquitoes. Studies have synthesized several alkenol analogs based on the octenol double-bonded carbon skeleton to compare their attraction to mosquito species like Aedes albopictus and Culex quinquefasciatus. It was observed that some analogs, notably (Z)-3-hepten-1-ol, significantly attracted Ae. albopictus, whereas others like (Z)-3-decen-1-ol, (Z)-4-hexen-1-ol, 7-octen-2-ol, and 8-nonen-3-ol significantly reduced trap catches of Ae. albopictus in the presence of CO2 (Cilek et al., 2011).
  • Chemical Kinetics and Atmospheric Implications :

    • The reactions of structurally similar unsaturated alcohols, including this compound, with Cl atoms were investigated to understand their atmospheric implications. This study found that the estimated rate constant values for these reactions varied, indicating different chemical kinetics and potential environmental impacts (Grira et al., 2020).
  • Effect on Fungal Germination :

    • Research has shown that 1-Octen-3-ol, a similar compound, inhibits the germination of Penicillium paneum conidia. This effect occurs despite mild effects on membrane permeability, respiration, intracellular pH, and changes in the protein composition of the conidia (Chitarra et al., 2005).
  • Applications in Plant Defense :

    • Studies have indicated that volatile compounds like 1-Octen-3-ol induce defense responses in plants. In Arabidopsis, 1-Octen-3-ol induced some defense genes and enhanced resistance against Botrytis cinerea. This suggests that plants recognize such compounds and activate defense responses accordingly (Kishimoto et al., 2007).
  • Flavor and Aroma in Food Products :

    • This compound plays a significant role in the aroma and flavor of edible mushrooms. A study found that Melittis melissophyllum subsp. melissophyllum, a plant in the Lamiaceae family, contains a high concentration of 1-Octen-3-ol, suggesting its potential use as a natural flavoring agent in food products (Maggi et al., 2010).

Properties

IUPAC Name

(Z)-oct-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQPVPFZWIQERS-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020805
Record name cis-2-Octen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; sweet floral aroma
Record name (E)-2-Octen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name cis-2-Octenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

88.00 °C. @ 11.00 mm Hg
Record name (E)-2-Octen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name cis-2-Octenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.853 (20º)
Record name cis-2-Octenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

26001-58-1, 18409-17-1
Record name 2-Octen-1-ol, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2-Octen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OCTEN-1-OL, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Z48774TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (E)-2-Octen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A hexane solution of n-butyllithium (2.1 mmol) was cooled at 0° C. under the argon atmosphere. A hexane solution of n-butanol (75.9 mg; 1.0 mmol) was added dropwise thereto and stirred. To the resulting solution, there was further added dropwise a hexane solution of 3,4-epoxy-butene-1 (70.0 mg; 1 mmol), and after the addition was completed, the resulting mixture was cooled at 0° C. for 1 hour and at room temperature for 30 minutes, followed by the usual work up. Removal of the solvent and distillation of the residue gave 63 mg of 2-octen-1-ol (yield, 49%). After acetylation of the thus obtained product, gas chromatographic analysis (PEG 20M, 4 m) was effected at a temperature of 130° C. The retention times of Z-isomer and E-isomer were respectively 13.7 minutes and 14.7 minutes, and the Z/E ratio was 89.1/10.9.
Quantity
70 mg
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75.9 mg
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2.1 mmol
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Name
2-octen-1-ol
Yield
49%

Synthesis routes and methods II

Procedure details

A solution of 258 mg of TMEDA in 1 ml of hexane was cooled to 0° C., and a hexane solution of n-butyllithium (1.1 mmol) was added dropwise thereto under a nitrogen atmosphere and stirred at 0° C. To the resultant mixture, there was added dropwise 1 ml of a hexane solution of 3,4-epoxy-butene-1 (1 mol/liter). After completion of the addition, the resultant mixture was stirred at 0° C. for 1 hour and at room temperature for 30 minutes, followed by the usual work up. After removal of the solvent, the residue was distilled to give 41 mg of 2-octen-1-ol as a colorless oily product (yield, 32%). After acetylation of the thus obtained product, gas chromatographic analysis (PEG 20M, 45 m) was effected at a temperature of 130° C. The Z/E ratio was 76.8/23.2.
Name
Quantity
258 mg
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Reaction Step One
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1 mL
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resultant mixture
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1 mL
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1.1 mmol
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Name
2-octen-1-ol

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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